Butanoic acid, 4-bromo-3-hydroxy-, methyl ester, (R)-
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Overview
Description
Methyl (3R)-4-bromo-3-hydroxybutanoate is an organic compound with the molecular formula C5H9BrO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R)-4-bromo-3-hydroxybutanoate typically involves the bromination of methyl 3-hydroxybutanoate. One common method is to start with methyl 3-hydroxybutanoate and treat it with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of Methyl (3R)-4-bromo-3-hydroxybutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Methyl (3R)-4-bromo-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous ethanol under reflux conditions.
Major Products Formed:
Oxidation: Methyl 3-oxo-4-hydroxybutanoate.
Reduction: Methyl (3R)-3-hydroxybutanoate.
Substitution: Methyl (3R)-4-hydroxy-3-hydroxybutanoate.
Scientific Research Applications
Methyl (3R)-4-bromo-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its chiral nature, helping to understand stereoselectivity in biological systems.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of Methyl (3R)-4-bromo-3-hydroxybutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity through covalent or non-covalent interactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of different products.
Comparison with Similar Compounds
Methyl (3R)-3-hydroxybutanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl (3R)-4-chloro-3-hydroxybutanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Methyl (3R)-4-fluoro-3-hydroxybutanoate: Contains a fluorine atom, which significantly alters its chemical behavior due to the high electronegativity of fluorine.
Uniqueness: Methyl (3R)-4-bromo-3-hydroxybutanoate is unique due to the presence of both a bromine atom and a hydroxyl group, providing a versatile platform for various chemical transformations. Its chiral nature also makes it valuable in stereoselective synthesis and studies.
Properties
Molecular Formula |
C5H9BrO3 |
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Molecular Weight |
197.03 g/mol |
IUPAC Name |
methyl (3R)-4-bromo-3-hydroxybutanoate |
InChI |
InChI=1S/C5H9BrO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
MBBQAVVBESBLGH-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](CBr)O |
Canonical SMILES |
COC(=O)CC(CBr)O |
Origin of Product |
United States |
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